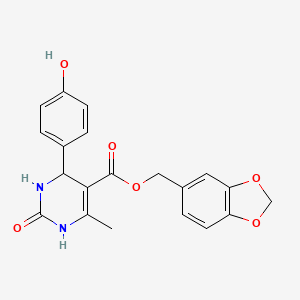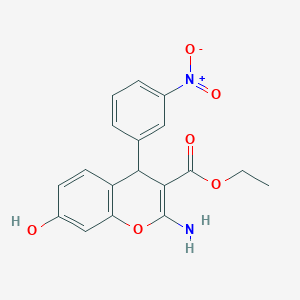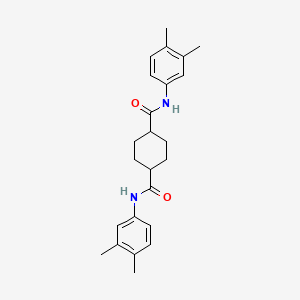
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide, also known as BOS-102, is a chemical compound that has gained attention for its potential use in scientific research. BOS-102 belongs to a class of compounds called succinimides, which have been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Wirkmechanismus
The exact mechanism of action of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, as well as the activation of proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in oxidative stress. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative damage and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in living organisms.
Zukünftige Richtungen
Future research on N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could focus on its potential use in combination with other anti-cancer agents, as well as its use in treating specific types of cancer. In addition, further studies on the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in vivo would be necessary for its eventual use in clinical settings. Finally, the anti-inflammatory and neuroprotective effects of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could be further explored for their potential use in treating other diseases.
Synthesemethoden
N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide can be synthesized through a multi-step process involving the reaction of succinic anhydride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)succinimide. This intermediate is then reacted with ethylenediamine to produce N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-2-25-12-5-3-11(4-6-12)19-15(23)7-8-16(24)20(9-13(17)21)10-14(18)22/h3-6H,2,7-10H2,1H3,(H2,17,21)(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCWOBZVZPVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
![3-benzyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187610.png)



![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
